2-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the family of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction typically requires a catalyst and can be carried out under solvent-free conditions or in the presence of ethanol as a green solvent .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against dengue virus and HIV
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Antiviral Activity: Inhibits RNA-dependent RNA polymerase (RdRp) of dengue virus, preventing viral replication.
Anticancer Activity: Acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibits cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar structure with different substituents, used in anticancer and antiviral research.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with antiviral properties.
Nitroazolo[5,1-c][1,2,4]triazine: Known for its antiviral activity.
Uniqueness
2-(Methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a methoxymethyl group and a phenyl ring, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-9-12-15-13-14-8-7-11(17(13)16-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBKIFLFNFBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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